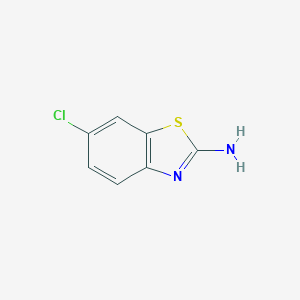

2-Amino-6-chlorobenzothiazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXKIDUTPOHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059120 | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-24-9 | |

| Record name | 2-Amino-6-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorobenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 6 Chlorobenzothiazole and Its Derivatives

Established Synthetic Routes for 2-Amino-6-chlorobenzothiazole

The synthesis of this compound, a key heterocyclic scaffold, is accomplished through several established chemical routes. These methods primarily utilize substituted anilines as foundational starting materials, leading to the formation of the characteristic benzothiazole (B30560) ring system.

Cyclization of Thiourea (B124793) Derivatives

A prominent and widely utilized method for synthesizing 2-aminobenzothiazoles involves the oxidative cyclization of an arylthiourea derivative. google.com For the preparation of this compound, the process typically commences with p-chloroaniline. This starting material is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form the intermediate N-(4-chlorophenyl)thiourea. google.com

This thiourea derivative subsequently undergoes an intramolecular electrophilic cyclization. This ring-closing step is commonly facilitated by an oxidizing agent like bromine in a solvent such as chloroform (B151607) or acetic acid. indexcopernicus.comscholarsresearchlibrary.com The bromine activates the cyclization process, leading to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring. The final product, this compound, is then obtained following appropriate workup and purification. google.com The efficiency of this reaction is influenced by parameters including temperature and the choice of oxidizing agent. google.com

| Starting Material | Key Reagent | Intermediate | Product |

| p-chloroaniline | Potassium thiocyanate, Bromine | N-(4-chlorophenyl)thiourea | This compound |

Reaction of 2-chlorobenzothiazole (B146242) with Ammonia

An alternative synthetic strategy for this compound employs a nucleophilic aromatic substitution reaction. This pathway begins with a pre-formed benzothiazole core, specifically 2,6-dichlorobenzothiazole (B1293530). The chlorine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic attack.

By treating 2,6-dichlorobenzothiazole with ammonia, the 2-chloro substituent is displaced by an amino group. This amination reaction generally requires elevated temperatures and pressures to proceed effectively. The greater reactivity of the chlorine atom at the 2-position compared to the one at the 6-position allows for selective substitution, yielding this compound.

Synthesis from 4-Fluoroaniline (B128567)

A distinct synthetic route to this compound has been reported starting from 4-fluoroaniline. saspublishers.com This multi-step process begins with the conversion of 4-fluoroaniline to the corresponding aryl thiourea intermediate, followed by oxidative cyclization to yield 2-amino-6-fluorobenzothiazole (B1267395). saspublishers.com The crucial step in this sequence is the subsequent nucleophilic aromatic substitution of the fluorine atom at the 6-position with a chlorine atom. This transformation is accomplished by treating the 2-amino-6-fluorobenzothiazole with a suitable chlorinating agent to furnish the desired this compound. saspublishers.com

Synthesis via KSCN in Presence of Bromine/Glacial Acetic Acid

A highly efficient and commonly employed one-pot method for the synthesis of this compound is the reaction of 4-chloroaniline (B138754) with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid. acs.org This approach, a variation of the Hugerschoff synthesis, is valued for its operational simplicity.

In this reaction, thiocyanogen, generated in situ from the oxidation of KSCN by bromine, reacts with 4-chloroaniline. rjpbcs.com This leads to the formation of a thiocyano group at the position ortho to the amino group on the aromatic ring. The resulting intermediate then undergoes spontaneous intramolecular cyclization to form the this compound product. scholarsresearchlibrary.comacs.org Glacial acetic acid acts as both a solvent and a catalyst in this transformation. acs.org

| Starting Material | Reagents | Reaction Type | Product |

| 4-chloroaniline | KSCN, Bromine, Glacial Acetic Acid | Oxidative Cyclization | This compound |

Derivatization Strategies for this compound

The primary amino group at the 2-position of this compound provides a versatile point for chemical modification, enabling the synthesis of a wide array of derivatives.

Formation of Schiff Bases from this compound

A fundamental derivatization strategy for this compound is the formation of Schiff bases, or imines. researchgate.net This transformation is achieved through the condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde or a ketone. wisdomlib.orgresearchgate.net

Typically, the reaction is conducted by refluxing equimolar amounts of this compound and the carbonyl compound in a suitable solvent, such as ethanol (B145695). A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the reaction. researchgate.net The reaction proceeds via a carbinolamine intermediate, which then undergoes dehydration to form the characteristic C=N double bond of the Schiff base. wisdomlib.org This method allows for the facile introduction of diverse structural motifs onto the this compound core. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Product Type |

| This compound | Substituted Aldehyde | Schiff Base (Imine) |

| This compound | Substituted Ketone | Schiff Base (Imine) |

Condensation with Aromatic Aldehydes (e.g., o-Vanillin, Bromobenzaldehyde)

The reaction of this compound with aromatic aldehydes, such as o-vanillin or bromobenzaldehyde, typically occurs by refluxing the reactants in a suitable solvent like absolute ethanol, often with a catalytic amount of a base such as piperidine. tsijournals.com This condensation reaction yields the corresponding Schiff base (an azomethine derivative). For instance, reacting this compound with o-vanillin produces o-vanillidine-2-amino-6-chlorobenzothiazole. tsijournals.com Similarly, condensation with bromobenzaldehyde results in the formation of an azomethine derivative which can be isolated as a stable product. rdd.edu.iq

Table 1: Synthesis of Schiff Bases from this compound

| Aromatic Aldehyde | Reactant | Solvent | Product |

|---|---|---|---|

| o-Vanillin | This compound | Absolute Ethanol | o-Vanillidine-2-amino-6-chlorobenzothiazole tsijournals.com |

| Bromobenzaldehyde | This compound | Absolute Ethanol | (E)-N-(4-bromobenzylidene)-6-chlorobenzo[d]thiazol-2-amine rdd.edu.iq |

Subsequent Cyclization to Thiazolidinone and Azetidinone Derivatives

The Schiff bases derived from this compound serve as key precursors for the synthesis of biologically relevant thiazolidinone and azetidinone derivatives.

Thiazolidinone Derivatives: The azomethine derivatives can be converted to 4-thiazolidinones through reaction with mercaptoacetic acid (thioglycolic acid). rdd.edu.iq This cyclization is often carried out in a solvent like dry benzene or dioxane, sometimes with the addition of a catalyst like anhydrous zinc chloride. saspublishers.com For example, the Schiff base from bromobenzaldehyde reacts with mercaptoacetic acid to yield 2-(4-bromophenyl)-3-(6-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one. rdd.edu.iq

Azetidinone Derivatives: The synthesis of 2-azetidinones (β-lactams) involves the reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. saspublishers.comignited.inderpharmachemica.com This reaction, known as the Staudinger cycloaddition, results in the formation of a four-membered lactam ring. The reaction is typically performed in an inert solvent such as dioxane. ignited.inrjpbcs.com

Synthesis of N-Protected or Free Aminoacyl Derivatives

This compound can be acylated with N-protected or free amino acids to produce a variety of aminoacyl derivatives. orientjchem.orgorientjchem.org The synthesis of 2-(N-Tosyl- or N-Phthaloyl-aminoacyl) amino-6-chlorobenzothiazole derivatives has been described. orientjchem.orgresearchgate.netresearchgate.net These reactions typically involve coupling the N-protected amino acid to the 2-amino group of the benzothiazole. Subsequent deprotection can yield the free aminoacyl derivatives. These derivatives have been explored for their potential biological activities. orientjchem.org

Reactions with Isocyanates to Form Urea (B33335) Derivatives

The amino group of this compound can react with isocyanates to form substituted urea derivatives. This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon of the isocyanate. This synthetic route has been utilized to create derivatives with potential anti-inflammatory activity, starting from the related 2-amino-6-nitrobenzothiazole (B160904), which is later reduced and then reacted with an isocyanate. nih.gov

Incorporation into Spiro Compounds via Maleimide Condensation

Novel spiro compounds can be synthesized using this compound as a starting material. The synthetic pathway involves the initial formation of Schiff bases from this compound and various substituted aldehydes. These intermediates then undergo a condensation reaction with N-ethylmaleimide to yield spiro-heterocyclic analogs. wisdomlib.org This method provides a route to complex molecular architectures incorporating the benzothiazole moiety. wisdomlib.org

Synthesis of Metal Complexes with this compound as a Ligand

This compound and its derivatives can act as ligands, coordinating with various metal ions to form metal complexes. The benzothiazole ring system, with its nitrogen and sulfur heteroatoms, provides potential coordination sites.

Preparation of Cu(II), Ni(II), Zn(II), Cd(II), Sn(II), Fe(III), Co(II), Au(III), Pd(II) Complexes

A range of metal complexes with this compound and its derivatives as ligands have been synthesized and characterized.

Cu(II), Ni(II), Zn(II), Cd(II), and Sn(II) Complexes: Complexes of these metals have been prepared with a derivative, 2-amino acetate-6-chloro benzothiazole. derpharmachemica.comresearchgate.netresearchgate.net The synthesis is typically carried out in an alcoholic medium. derpharmachemica.comresearchgate.net Structural studies suggest a square planar geometry for the Cu(II) complex and tetrahedral geometries for the Ni(II), Zn(II), Cd(II), and Sn(II) complexes. derpharmachemica.comresearchgate.net Copper (II) palmitate complexes with this compound have also been synthesized. soeagra.com

Fe(III), Co(II), and Ni(II) Complexes: Mixed ligand complexes of these metals have been prepared using a proton transfer compound derived from this compound and 2,6-pyridinedicarboxylic acid. tandfonline.com

Au(III), Cu(II), Ni(II), Co(II), and Zn(II) Complexes: New metal complexes of these ions with 2-amino acetic acid-6-chloro benzothiazole as the ligand have been prepared and characterized. uodiyala.edu.iqresearchgate.netuodiyala.edu.iq Proposed structures include a square planar monomer for the Au(III) complex, an octahedral dimer for the Cu(II) complex, octahedral monomers for Ni(II) and Co(II) complexes, and a tetrahedral structure for the Zn(II) complex. uodiyala.edu.iqresearchgate.net

Pd(II) Complexes: Palladium(II) complexes with the general formula [Pd(L)₂Cl₂], where L is this compound, have been synthesized and characterized. nih.govbohrium.com

Table 2: Metal Complexes of this compound and its Derivatives

| Metal Ion | Ligand | Proposed Geometry |

|---|---|---|

| Cu(II) | 2-amino acetate-6-chloro benzothiazole | Square Planar derpharmachemica.comresearchgate.net |

| Ni(II) | 2-amino acetate-6-chloro benzothiazole | Tetrahedral derpharmachemica.comresearchgate.net |

| Zn(II) | 2-amino acetate-6-chloro benzothiazole | Tetrahedral derpharmachemica.comresearchgate.net |

| Cd(II) | 2-amino acetate-6-chloro benzothiazole | Tetrahedral derpharmachemica.comresearchgate.net |

| Sn(II) | 2-amino acetate-6-chloro benzothiazole | Tetrahedral derpharmachemica.comresearchgate.net |

| Fe(III) | Proton transfer compound of this compound | Not specified |

| Co(II) | 2-amino acetic acid-6-chloro benzothiazole | Octahedral Monomer uodiyala.edu.iqresearchgate.net |

| Au(III) | 2-amino acetic acid-6-chloro benzothiazole | Square Planar Monomer uodiyala.edu.iqresearchgate.net |

| Pd(II) | This compound | Not specified |

Microwave-Assisted Synthesis of Complexes

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of metal complexes involving benzothiazole ligands. This method significantly reduces reaction times compared to conventional heating, often leading to improved yields and cleaner reaction profiles. pharmascholars.com The key advantage of microwave irradiation is its ability to directly and efficiently heat the reaction mixture, leading to a dramatic acceleration of chemical processes. pharmascholars.com

Research has demonstrated the successful synthesis of mixed ligand complexes using derivatives of this compound under microwave irradiation. For instance, mixed ligand complexes of V(IV), Cr(III), Co(II), and Ni(II) with 2-acetamide benzothiazole and 1,10-phenanthroline (B135089) were prepared by irradiating the reactants in a microwave oven for just 1 to 2.5 minutes. pharmascholars.com Similarly, the synthesis of mixed ligand complexes with 2-amino acetic acid-6-chloro benzothiazole and 2,2`-bipyridyl showed a stark contrast in reaction times between methods.

Table 1: Comparison of Conventional and Microwave Synthesis Methods for Metal Complexes

| Feature | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Ligands | 2-amino acetic acid-6-chloro benzothiazole & 2,2-bipyridyl | 2-amino acetic acid-6-chloro benzothiazole & 2,2-bipyridyl | |

| Heating | Water Bath Reflux | Microwave Irradiation | |

| Reaction Time | 2-4 hours | 1-2.5 minutes | [10, 27] |

| Advantages | Standard laboratory setup | Rapid reaction, reduced pollution, high yields, low cost | |

The formation of Schiff bases from substituted benzothiazoles is also significantly accelerated by microwave energy. A reaction to form a Schiff base from 2-amino-6-nitrobenzothiazole required 2 hours for a 38% yield using conventional heating, whereas microwave-assisted synthesis achieved a 76-80% yield in just 8-10 minutes. These findings underscore the efficiency of microwave irradiation as a green chemistry approach in the synthesis of benzothiazole derivatives. [23, 26]

Formation of Proton Transfer Salts

Proton transfer salts are compounds formed by the transfer of a proton from an acidic molecule to a basic molecule, creating an ionic pair. This compound, containing a basic amino group, readily reacts with various acids to form such salts. These salts can serve as novel compounds themselves or as intermediates for synthesizing more complex metal coordination compounds. [3, 19]

A notable example is the reaction between this compound (ClABT) and 2,6-pyridinedicarboxylic acid (H₂DPC). Refluxing these two components in ethanol results in the formation of the proton transfer compound (HClABT)⁺(HDPC·H₂DPC)⁻. [3, 19] This salt was subsequently used to prepare a series of Fe(III), Co(II), Ni(II), and Cu(II) complexes. [3, 19, 21]

Further research has expanded the scope of proton transfer salts derived from this compound. New salts have been synthesized by reacting it with sulfonamide derivatives of maleic acid, specifically N-(3-sulfamoylphenyl)maleamic acid and N-(4-sulfamoylphenyl)maleamic acid. These reactions demonstrate the utility of this compound as a building block for creating novel ionic compounds with potential applications in coordination chemistry. [17, 19]

Table 2: Examples of Proton Transfer Salts from this compound

| Base | Acid | Resulting Proton Transfer Salt | Reference |

|---|---|---|---|

| This compound (ClABT) | 2,6-Pyridinedicarboxylic acid (H₂DPC) | (HClABT)⁺(HDPC·H₂DPC)⁻ | [3, 19] |

| This compound (Clabt) | N-(3-sulfamoylphenyl)maleamic acid (Hmabsmal) | (ClHabt)⁺(mabsmal)⁻ |

Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

Pyrimido[2,1-b]benzothiazoles are a class of fused heterocyclic compounds constructed from a benzothiazole ring and a pyrimidine (B1678525) ring. One effective strategy for their synthesis involves the condensation of substituted 2-aminobenzothiazoles with other cyclic compounds.

A specific synthesis involves condensing this compound with 3-cyano-2-methylthio-4-oxo-4H-pyrimido[1,2-a]benzimidazole in the presence of anhydrous potassium carbonate and N,N'-dimethylformamide (DMF) as a solvent. This reaction yields a complex, multi-ring structure, specifically a 6-imino-7-oxo-benzimidazolo[2,3-b]pyrimido[5,6-e]pyrimido[2,3-b][1,3]benzothiazole derivative.

More general approaches often utilize one-pot, three-component reactions. [4, 16] For instance, pyrimido[2,1-b][1,3]benzothiazole derivatives can be synthesized by reacting 2-aminobenzothiazole (B30445), an arylglyoxal, and a 1,3-dicarbonyl compound (like dimedone or barbituric acid) in acetic acid. Another solvent-free, one-pot method involves the reaction of 2-aminobenzothiazole, a benzaldehyde (B42025) derivative, and an active methylene (B1212753) compound (such as a β-ketoester or malonate derivative). An efficient synthesis of these derivatives using this compound has also been achieved using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst.

Synthesis of Acetamide (B32628) Linked Benzothiazole Derivatives

The synthesis of acetamide-linked benzothiazole derivatives is a common strategy for creating compounds with diverse biological activities. The core of this synthesis is the acylation of the amino group at the 2-position of the benzothiazole ring. [9, 12]

A standard two-step protocol is often employed. The first step is the synthesis of the this compound precursor itself. In the second step, this precursor undergoes an acetylation reaction with chloroacetyl chloride in a suitable solvent like dry benzene or dichloromethane, typically in the presence of a base such as triethylamine. This reaction yields 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, with reported yields between 80-91%.

This acetamide-linked intermediate serves as a versatile synthon for further elaboration. For example, a multi-step synthesis starting with the reaction of this compound and ethyl chloroacetate (B1199739) produces an ester intermediate. This ester can then be converted to an acetohydrazide, which can be further reacted with various aldehydes to generate a library of N-benzylidene acetohydrazide derivatives. This modular approach allows for the systematic modification of the final molecule. [11, 14]

Table 3: General Synthetic Pathway for Acetamide Linked Derivatives

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | This compound, Chloroacetyl chloride | Triethylamine, Dichloromethane | 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | |

| 2 | Ethyl [6-chloro-1,3-benzothiazole-2-yl)amino] acetate | Hydrazine (B178648) hydrate, Ethanol, Reflux | 2-[(6-chloro-1,3 benzothiazole-2-yl) amino]aceto hydrazide |

| 3 | Step 2 Product, Aromatic Aldehyde | Acetic acid, Ethanol, Reflux | 2-(6-chloro-(1,3) benzothial-2-yl)amino)-N-benylidene acetohydrazide | |

Greener Synthesis Approaches (e.g., microwave irradiation with ionic liquids)

The combination of microwave (MW) irradiation and ionic liquids (ILs) represents a significant advancement in green and sustainable chemistry. [18, 26] This synergistic approach offers benefits such as enhanced reaction rates, improved yields, simplified product recovery, and the elimination of volatile and often toxic organic solvents. [18, 25]

Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts. Their non-volatile nature makes them an environmentally friendly alternative to traditional organic solvents. [23, 25] When combined with microwave heating, which provides rapid and uniform energy transfer, chemical transformations can be achieved with remarkable efficiency.

A prime example of this methodology is the synthesis of 2-acylbenzothiazole derivatives. These compounds were synthesized from commercially available α-bromoacetophenones and disulfane-diyl-dianilines under metal- and additive-free conditions, using only an ionic liquid and microwave irradiation. Other studies have shown that ionic liquids like 1-butyl-3-methylimidazolium bisulphate ([BMIM]⁺[HSO₄]⁻) are effective media for synthesizing 2-aminobenzothiazole derivatives, enhancing both reactivity and yield while allowing for simple product filtration and recycling of the ionic liquid. This combined strategy is a powerful tool for the sustainable preparation of valuable benzothiazole compounds. [18, 23]

Referenced Chemical Compounds

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Acetamide benzothiazole |

| 2-Amino acetic acid-6-chloro benzothiazole |

| This compound |

| 2-Aminobenzothiazole |

| 2-amino-6-nitrobenzothiazole |

| 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide |

| 2,2`-bipyridyl |

| 2,6-Pyridinedicarboxylic acid |

| 3-cyano-2-methylthio-4-oxo-4H-pyrimido[1,2-a]benzimidazole |

| 1,10-phenanthroline |

| α-bromoacetophenones |

| Barbituric acid |

| Benzaldehyde |

| Chloroacetyl chloride |

| Dimedone |

| Disulfane-diyl-dianilines |

| Ethyl chloroacetate |

| Hydrazine hydrate |

| N-(3-sulfamoylphenyl)maleamic acid |

| N-(4-sulfamoylphenyl)maleamic acid |

| Potassium carbonate |

| Tetrabutylammonium hydrogen sulfate (TBAHS) |

| Triethylamine |

Biological Activities and Pharmacological Potential of 2 Amino 6 Chlorobenzothiazole Derivatives

Antimicrobial Activity

The core structure of 2-amino-6-chlorobenzothiazole serves as a versatile scaffold for the synthesis of novel compounds with significant antimicrobial capabilities. saspublishers.comwjpls.org Researchers have successfully synthesized and evaluated various derivatives, demonstrating their potential against a spectrum of microorganisms, including both bacteria and fungi. wjpls.org

Antibacterial Efficacy

Derivatives of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. saspublishers.comwjpls.org

Newly synthesized derivatives of this compound have been evaluated for their antimicrobial effects against various bacterial strains, including the Gram-positive bacteria Bacillus subtilis and Staphylococcus epidermidis. saspublishers.comwjpls.org Studies have shown that certain derivatives exhibit significant inhibitory effects against these bacteria. wjpls.org For instance, a series of diarylureas bearing the this compound nucleus were synthesized and tested for their antibacterial activity. Some of these compounds demonstrated potent activity against Staphylococcus aureus, a common Gram-positive bacterium. nih.gov

The antibacterial studies of novel this compound derivatives have also included testing against Gram-negative bacteria such as Klebsiella pneumoniae and Proteus vulgaris. saspublishers.comwjpls.org The results from these studies indicate that these compounds can exhibit moderate to good antimicrobial activity against these strains. saspublishers.com Specifically, certain synthesized compounds have been screened for their effectiveness against Klebsiella pneumoniae, showing potential as antibacterial agents. saspublishers.comwjpls.org

The antibacterial effect of some benzothiazole (B30560) derivatives is thought to be mediated through the inhibition of essential bacterial enzymes. For example, some derivatives are believed to inhibit LD-carboxypeptidase, an enzyme crucial for the synthesis of the bacterial cell wall. The presence of the –N=C-S group within the benzothiazole structure is also considered a key factor contributing to its antimicrobial properties. derpharmachemica.com

The in vitro minimum inhibitory concentrations (MIC) for various derivatives of this compound have been determined using the broth microdilution method. nih.gov This method helps in quantifying the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For instance, a series of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives were synthesized and evaluated, showing moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL. tandfonline.com Similarly, certain diarylurea analogues of triclocarban (B27905) containing the this compound moiety exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus. nih.gov

Table 1: In vitro Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Diarylurea analogues | Staphylococcus aureus | 8 | nih.gov |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamides | Staphylococcus aureus | 12.5–100 | tandfonline.com |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamides | Escherichia coli | 12.5–100 | tandfonline.com |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamides | Pseudomonas aeruginosa | 12.5–100 | tandfonline.com |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamides | Klebsiella pneumoniae | 12.5–100 | tandfonline.com |

| Azetidin-2-one derivatives | Staphylococcus aureus | 25 | arabjchem.org |

| Azetidin-2-one derivatives | Escherichia coli | 25 | arabjchem.org |

| Azetidin-2-one derivatives | Pseudomonas aeruginosa | 50 | arabjchem.org |

| Azetidin-2-one derivatives | Klebsiella pneumoniae | 50 | arabjchem.org |

Mechanism of Action in Antibacterial Activity

Antifungal Efficacy

In addition to antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity. saspublishers.comrdd.edu.iq Synthesized compounds have been screened against various fungal strains, including Candida albicans and Aspergillus flavus, using methods like the diffusion method with potato-dextrose agar (B569324) media. saspublishers.com Some of these derivatives have shown antifungal activity comparable to standard drugs. saspublishers.com For example, newly synthesized thiazolidin-4-ones and azetidin-2-ones derived from this compound were tested against a range of fungi, with some compounds exhibiting significant inhibition. arabjchem.org Another study reported the synthesis of new this compound derivatives that showed measurable antifungal action against Candida glabrata and Aspergillus niger. rdd.edu.iquobaghdad.edu.iq

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Thiazolidinone and Azetidinone derivatives | Candida albicans | Moderate to good | saspublishers.com |

| Thiazolidinone and Azetidinone derivatives | Aspergillus flavus | Moderate to good, some equal to standard | saspublishers.com |

| Thiazolidin-4-ones and Azetidin-2-ones | Candida albicans | Moderate to good inhibition | arabjchem.org |

| Thiazolidin-4-ones and Azetidin-2-ones | Aspergillus niger | Moderate to good inhibition | arabjchem.org |

| Thiazolidin-4-ones and Azetidin-2-ones | Aspergillus flavus | Moderate to good inhibition | arabjchem.org |

| Thiazolidinone derivatives | Candida glabrata | Good measurable activity | rdd.edu.iquobaghdad.edu.iq |

| Thiazolidinone derivatives | Aspergillus niger | Good measurable activity | rdd.edu.iquobaghdad.edu.iq |

Activity against Candida glabrata and Aspergillus niger

Anticancer and Antiproliferative Activity

The benzothiazole nucleus is a significant scaffold in the design of anticancer agents. researchgate.net Derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines.

A number of studies have demonstrated the potent antiproliferative effects of this compound derivatives against several human cancer cell lines. For example, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. nih.govfrontiersin.org Another study highlighted a 2-aminobenzothiazole (B30445) derivative containing a 1,3,4-oxadiazole (B1194373) moiety that exhibited considerable antiproliferative effects on A549 human lung adenocarcinoma cells. nih.gov Furthermore, derivatives of 2-aminobenzothiazole have shown excellent antiproliferative activity against HT-29 colon cancer cells. nih.gov

Interactive Table: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Effect | Reference |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 (Epidermoid Carcinoma) | Significant inhibition of proliferation | nih.govfrontiersin.org |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A549 (Non-small cell lung cancer) | Significant inhibition of proliferation | nih.govfrontiersin.org |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | H1299 (Non-small cell lung cancer) | Significant inhibition of proliferation | nih.govfrontiersin.org |

| 2-aminobenzothiazole with 1,3,4-oxadiazole moiety | A549 (Lung Adenocarcinoma) | Appreciable antiproliferative effects | nih.gov |

| 2-aminobenzothiazole derivative | HT-29 (Colon Carcinoma) | Excellent antiproliferative activity | nih.gov |

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Derivatives of this compound have been shown to modulate apoptosis pathways effectively. For instance, compound B7 was found to promote apoptosis in A431 and A549 cells. frontiersin.org Further investigation revealed that this compound inhibited the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation. nih.govfrontiersin.org Another study demonstrated that a potent 2-aminobenzothiazole derivative induced apoptosis in a dose-dependent manner, likely by reducing the levels of anti-apoptotic proteins like Bcl-xL and Mcl-1. researchgate.net

The cell cycle is a critical process for cancer cell proliferation, and its regulation is a major target for anticancer therapies. The protein Ki-67 is a well-established marker of cell proliferation. researchgate.net Some platinum complexes have been shown to decrease the expression of anti-apoptotic Bcl-2 and Ki-67, thereby inhibiting tumor cell proliferation. researchgate.net Cyclin-dependent kinases (CDKs), such as CDK-4, are key regulators of the cell cycle. google.com CDK4/6 inhibitors are used in the treatment of certain types of breast cancer, and their effectiveness can be inversely correlated with Ki-67 expression. nih.gov While direct inhibition of Ki-67 and CDK-4 by this compound derivatives is not explicitly detailed in the provided context, their ability to induce cell cycle arrest suggests a potential role in modulating these or related proteins. For instance, compound B7 was shown to cause cell cycle arrest. frontiersin.org

EGFR Tyrosine Kinase Inhibitory Activity

The epidermal growth factor receptor (EGFR) is a key player in cellular signaling pathways that regulate cell growth and differentiation. tandfonline.com Mutations leading to its overactivity are common in various cancers, making it a prime target for anticancer therapies. tandfonline.com

One derivative of this compound, compound 4 , has demonstrated potent inhibitory activity against EGFR tyrosine kinase. tandfonline.com In vitro studies revealed that at a concentration of 100 μM, this compound inhibited 94.45% of EGFR kinase activity, with an IC50 value of 0.239 μM. tandfonline.com Further investigations have explored other derivatives, such as compounds 10 and 11 , which also exhibited strong EGFR kinase inhibition with IC50 values of 94.7 nM and 54.0 nM, respectively. nih.gov Another analog, compound 12 , was identified as a potent EGFR inhibitor with an IC50 of 96 nM and showed significant antiproliferative activity against MCF-7 breast cancer cells. nih.gov

Structure-Activity Relationships in Anticancer Applications

The structural features of this compound derivatives play a crucial role in their anticancer efficacy. Structure-activity relationship (SAR) studies have provided valuable insights into how different substitutions on the benzothiazole core influence their biological activity. researchgate.net

Substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for their pharmacological properties. researchgate.net For instance, the presence of a chlorine atom at the C-6 position has been a key feature in many active compounds. nih.govnih.gov The anticancer activity of a dichlorophenyl-containing chlorobenzothiazole derivative, compound 51 , which exhibited potent activity against nine different cancer cell lines, was attributed to the presence of three chlorine atoms. nih.gov

In the context of EGFR inhibition, introducing a nitro or ethoxyl group at the C-6 position of the 2-aminobenzothiazole scaffold in compound 12 was found to decrease its inhibitory activity. nih.gov Conversely, for a series of 2-aminobenzothiazole-chalcone derivatives, a methyl group on the phenyl ring was found to be optimal for antiproliferative potency. nih.gov

Enzyme Inhibition Studies

Beyond their anticancer potential, this compound derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and matrix metalloproteinases.

Carbonic Anhydrase (CA) Isoenzymes Inhibition (hCA I and hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. tandfonline.com The cytosolic isoforms, hCA I and hCA II, are significant targets for drug development. nih.gov

The inhibitory effects of this compound derivatives have been evaluated against the hydratase and esterase activities of hCA I and hCA II. tandfonline.comgazi.edu.trresearchgate.netmjcce.org.mk In one study, while a novel proton transfer compound and its metal complexes did not inhibit the hydratase activities of hCA I and II, they did inhibit the esterase activities. tandfonline.comgazi.edu.tr The esterase activity is typically assayed by monitoring the hydrolysis of 4-nitrophenylacetate. tandfonline.comgazi.edu.trtandfonline.comnih.gov Another study involving new proton transfer salts of sulfonamide derivatives of maleic acid and their Cu(II) complexes found that these compounds inhibited both the hydratase and esterase activities of hCA I and hCA II. researchgate.netmjcce.org.mk

The inhibitory potency of these compounds is often quantified by their inhibition constants (Ki). For a series of novel proton transfer salts and their Cu(II) complexes, the Ki values for hCA I inhibition were in the range of 0.06 ± 0.003 µM to 4.25 ± 0.100 µM, and for hCA II, the range was 0.02 ± 0.001 µM to 3.21 ± 0.200 µM. researchgate.netmjcce.org.mk These values indicate potent inhibition, particularly for hCA II.

Hydratase and Esterase Activities

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2, -8, -9, -13)

While the provided search results focus heavily on carbonic anhydrase and EGFR inhibition, the broader class of benzothiazole derivatives has been investigated for the inhibition of other enzymes, including matrix metalloproteinases (MMPs). However, specific data on this compound derivatives as MMP inhibitors was not prominent in the provided search results. Further research in this specific area is warranted to fully elucidate their potential.

Selective Inhibition of MMP-13

Recent studies have focused on the synthesis of 2-aminobenzothiazole derivatives as selective and potent inhibitors of matrix metalloproteinase-13 (MMP-13). nih.gov MMPs are a family of enzymes crucial in tissue remodeling and their overactivity is implicated in diseases like cancer. nih.gov Certain derivatives have shown impressive inhibitory potency, with some registering IC50 values as low as 0.98 µM against MMP-13. nih.gov The addition of a substituent at the 6-position of the benzothiazole ring has been found to enhance the inhibition of MMP-2. nih.gov The most effective compounds in this regard were 5 and 7, with IC50 values of 1.16 µM and 0.98 µM, respectively. nih.gov These compounds also demonstrated selectivity over MMP-8. nih.gov This selective inhibition is critical, as it could lead to the development of targeted therapies for conditions like bone metastases, by preventing tumor invasion and spread. nih.gov

SHP2 Protein Tyrosine Phosphatase Inhibition

The Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a recognized oncogenic protein. sigmaaldrich.comnih.gov Its role in various signaling pathways makes it a key target in cancer therapy. nih.govchemrxiv.org High-throughput screening has identified a promising lead chemical scaffold, the benzothiazolopyrimidones, derived from this compound, for the development of allosteric SHP2 inhibitors. sigmaaldrich.com These inhibitors function by binding to a site on the enzyme other than the active site, inducing a conformational change that reduces its activity.

Anti-inflammatory Activity

Derivatives of this compound have exhibited notable anti-inflammatory properties. nih.govresearchgate.net In vitro studies have demonstrated their ability to down-regulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov The anti-inflammatory effects of these compounds have been evaluated using methods like the λ-Carrageenan-induced mouse paw edema model, with some derivatives showing efficacy comparable to the standard drug, diclofenac (B195802) sodium. researchgate.net Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as a chloro group at the 5-position or a methoxy (B1213986) group at the 4 or 6-position of the benzothiazole ring, enhances anti-inflammatory activity. researchgate.net

Anthelmintic Activity

Several novel series of Schiff bases derived from this compound have been synthesized and evaluated for their anthelmintic activity. researchgate.netasianpubs.org These compounds have shown efficacy against various earthworm species. asianpubs.org For instance, a series of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substitutedbenzo[d]thiazol-2-yl)hydrazine derivatives demonstrated good anthelmintic activity when compared to the standard drug, mebendazole. asianpubs.org

Antioxidant Activity

Schiff bases derived from the condensation of this compound with other molecules, such as o-Vanillin, have been synthesized and screened for their antioxidant potential. researchgate.net These compounds have shown good activity in both DPPH radical scavenging and ABTS radical scavenging assays. researchgate.net Notably, the o-Vanilidine-2-amino-6-chloro benzothiazole derivative exhibited an IC50 value of 52.36 µg/mL in the ABTS assay, indicating its capacity to neutralize free radicals.

Potential in Antivirals (e.g., HIV-1 protease, SARS-CoV-2 3CLpro)

The benzothiazole scaffold is a key component in the development of antiviral agents. Derivatives have shown inhibitory activity against various viral targets.

HIV-1 Protease: Benzothiazole derivatives have been investigated as inhibitors of HIV-1 protease. unam.mx Some hybrid compounds have demonstrated potent anti-HIV effects. For example, a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect with an EC50 of less than 7 μg/ml. nih.gov

SARS-CoV-2 3CLpro: In the search for treatments for COVID-19, molecular docking studies have identified this compound derivatives as potential inhibitors of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an essential enzyme for viral replication. nih.govresearchgate.net A synthesized Schiff base, N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl) methanimine (B1209239) (L3H), showed promising results as a 3CLpro inhibitor by interacting with the active sites of the enzyme. nih.gov

Antitubercular Activity

Researchers have synthesized and evaluated a range of N-[l-(6-R-2-benzothiazolylamino)-2,2,2-trichloroethyl]amides, where R includes chlorine, for their antitubercular activity. chempap.org These compounds have shown positive results against both typical and atypical mycobacteria. chempap.org Further studies have explored other derivatives, with some demonstrating moderate to good activity against M. tuberculosis H37Rv. rsc.org

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of derivatives of 2-Amino-6-chlorobenzothiazole is intrinsically linked to its core structure and the nature of the substituents attached to it. The benzothiazole (B30560) nucleus itself is a privileged structure in medicinal chemistry, known to interact with various biological targets. researchgate.netrdd.edu.iq

Key structural features that have been identified as crucial for the biological activities of this compound derivatives include:

The 2-amino group: This group serves as a critical handle for synthetic modification, allowing for the introduction of a wide array of functional groups. rdd.edu.iq The nature of the substituent at this position significantly influences the biological profile of the resulting molecule. For instance, the introduction of specific side chains can enhance interactions with target proteins.

The 6-chloro substituent: The presence and position of the chlorine atom on the benzene (B151609) ring are significant for activity. Halogen atoms, like chlorine, can modulate the electronic properties of the molecule, influencing its binding affinity and pharmacokinetic properties. mdpi.com Studies have shown that replacing a methoxy (B1213986) group with a chlorine or fluorine atom can lead to more potent biological activity. lookchem.com

The benzothiazole ring system: This bicyclic scaffold provides a rigid framework that correctly orients the substituents for optimal interaction with biological targets. The sulfur and nitrogen atoms within the thiazole (B1198619) ring can participate in hydrogen bonding and other non-covalent interactions.

Research has demonstrated that modifications at these key positions can lead to compounds with a range of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial activities. lookchem.comnih.gov For example, the synthesis of N-benzothiazolyl-2-benzenesulfonamides, derived from a 2-aminobenzothiazole (B30445) core, has yielded potent upregulators of ABCA1 expression, a key transporter in cholesterol efflux. lookchem.com

Molecular Docking Simulations for Target Identification and Binding Mechanisms

Molecular docking is a computational technique extensively used to predict the binding orientation of a small molecule (ligand) to a protein (receptor). This method has been instrumental in understanding the potential targets and binding mechanisms of this compound and its derivatives.

Studies have employed molecular docking to investigate the interaction of these compounds with various enzymes and receptors. For instance, a Schiff base derived from this compound, N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl) methanimine (B1209239) (L3H), was docked with the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. nih.govnih.gov The results indicated promising inhibitory potential, with the compound interacting with the active site of the enzyme. nih.govnih.gov

In another study, derivatives of 2-aminobenzothiazole were docked into the ATP binding domain of the PI3Kγ enzyme, a target in cancer therapy. nih.gov These simulations helped to rationalize the observed biological activities and guide the synthesis of more potent inhibitors.

Ligand-Protein Interactions

The specific interactions between the ligand and the protein are crucial for binding affinity and biological activity. Molecular docking studies have revealed several key types of interactions for this compound derivatives:

Hydrogen Bonding: The amino group and the nitrogen atom in the thiazole ring are common hydrogen bond donors and acceptors, respectively. These interactions are frequently observed with amino acid residues in the active sites of target proteins.

Hydrophobic Interactions: The aromatic benzothiazole core often engages in hydrophobic interactions with nonpolar residues of the protein, contributing to the stability of the ligand-protein complex.

Electrostatic Interactions: The chlorine substituent can participate in halogen bonding and other electrostatic interactions, further anchoring the ligand in the binding pocket.

A crystal structure of this compound in complex with the bromodomain of BAZ2B has provided experimental validation of its binding mode, confirming the interactions predicted by computational models. rcsb.org Palladium(II) complexes of this compound have also been studied for their interactions with DNA and bovine serum albumin (BSA), demonstrating groove binding to DNA and strong interactions with BSA. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR analyses have been performed on various series of benzothiazole derivatives to understand the structural requirements for their biological effects. For instance, a QSAR study on halogen- and amidino-substituted benzothiazoles revealed the importance of specific physicochemical descriptors for their antiproliferative activity. mdpi.com These models help in identifying the key molecular properties that govern the potency of these compounds.

Another study focused on the anticonvulsant activity of aminobenzothiazole derivatives, developing a QSAR model to predict their efficacy. rdd.edu.iq Such models are valuable tools in the lead optimization phase of drug discovery, enabling the rational design of more active compounds.

DFT Studies and Electrostatic Potential Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies, in conjunction with electrostatic potential analysis, provide insights into the reactivity and interaction capabilities of a compound.

For the Schiff base L3H, derived from this compound, DFT calculations showed it to have the highest dipole moment and electrophilicity index among the studied compounds, which could contribute to its binding affinity with protein targets. nih.govnih.gov The electrostatic potential map of a ligand can identify the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. researchgate.netrdd.edu.iq These theoretical calculations have been used to complement and explain the findings from molecular docking studies. nih.govnih.gov

Prediction of Physicochemical and Pharmacokinetic Properties (ADMET)

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Studies on derivatives of this compound have included ADMET predictions to assess their drug-likeness. nih.govresearchgate.net These predictions evaluate parameters such as water solubility, blood-brain barrier permeability, and potential for hepatotoxicity. For example, the ADMET prediction for novel 2-aminobenzothiazole derivatives suggested that many of the synthesized compounds possess good pharmacokinetic profiles. nih.govresearchgate.net

Drug Similarity and Toxicity Predictions

Computational tools are also employed to predict the potential toxicity of new chemical entities. For derivatives of 2-aminobenzothiazole, toxicity prediction software has been used to estimate the probability of carcinogenicity and mutagenicity. nih.govmdpi.com These predictions are based on the comparison of the chemical structure of the new compound with databases of known toxic compounds. nih.gov

For a series of 6-nitro- and 6-amino-benzothiazoles, the predicted toxicity values were generally low, suggesting a weak probability of in vivo toxicity. nih.gov Such predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of safer drug candidates.

Advanced Research Applications and Future Directions

Role as a Building Block in Drug Discovery and Development

2-Amino-6-chlorobenzothiazole serves as a fundamental scaffold in medicinal chemistry for the creation of new therapeutic agents. chemimpex.comnetascientific.com Its structural framework is a key component in the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. chemimpex.comlookchem.com The versatility of the 2-aminobenzothiazole (B30445) core allows for diverse chemical modifications, enabling the development of novel drugs with potentially improved effectiveness and fewer side effects. lookchem.com

A notable application of this compound is in the synthesis of novel benzothiazole (B30560) derivatives with potential anticancer and anti-inflammatory activities. frontiersin.orgnih.gov For instance, researchers have synthesized a series of compounds, including 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), which has demonstrated significant inhibition of cancer cell proliferation and a reduction in inflammatory markers. frontiersin.orgnih.gov This dual action positions such derivatives as promising candidates for cancer therapies that also target the inflammatory tumor microenvironment. frontiersin.orgnih.gov

Furthermore, this compound is a precursor for synthesizing spiro-heterocyclic compounds, which have shown a broad spectrum of biological activities. wisdomlib.org By reacting with N-ethylmaleimide and various substituted aldehydes, novel spiro compounds with potential pharmacological applications, including antibacterial effects, have been created. wisdomlib.org

The synthesis of various biologically active molecules from this compound is a testament to its importance in drug discovery. For example, it has been used to create urea (B33335) derivatives with potent antibacterial activity and bisphosphonic acids that target matrix metalloproteinase 13 for bone-related diseases. nih.govmdpi.com

Exploration in Agrochemicals (e.g., fungicides, herbicides)

In the agricultural sector, this compound is a key intermediate in the formulation of various agrochemicals, including fungicides and herbicides. chemimpex.comnetascientific.com Its derivatives are explored for their potential to protect crops and enhance yield. chemimpex.com The benzothiazole structure is integral to the development of compounds with fungicidal properties. cymitquimica.com Research has shown that certain benzothiazole derivatives exhibit significant antifungal activity, which is a crucial aspect of crop protection. researchgate.net

Applications in Analytical Chemistry as a Reagent

This compound and its derivatives also find utility in the field of analytical chemistry. chemimpex.com They can act as reagents for the detection and quantification of various substances. chemimpex.com For example, Schiff's bases derived from this compound, such as o-Vanillidine-2-amino-6-chlorobenzothiazole (VCBT) , have been synthesized and used as chromogenic reagents for the spectrophotometric determination of metal ions like copper in industrial effluents. tsijournals.com This application highlights the compound's role in developing sensitive and selective analytical methods. chemimpex.comtsijournals.com

Material Science Applications (e.g., electronics, coatings)

The unique properties of this compound make it a candidate for exploration in material science, particularly in the development of new materials for electronics and coatings. chemimpex.comnetascientific.com Its heterocyclic structure can be incorporated into polymers and other materials to impart specific functionalities. For instance, it has been investigated for its role in corrosion inhibition. lookchem.com Studies have shown that it can have a synergistic effect on the inhibitive performance of other compounds, such as propargyl alcohol, in protecting mild steel from corrosion in harsh acidic environments. lookchem.comchemicalbook.com This property makes it a promising component for protective coatings. Additionally, its derivatives are used in the production of dyes, contributing to the coloration of textiles and plastics. chemimpex.comnetascientific.com

Development of Novel Therapeutic Agents for Specific Diseases

The structural versatility of this compound has facilitated the development of a wide range of therapeutic agents targeting specific diseases. Its derivatives have been investigated for a multitude of pharmacological activities, including:

Anticancer Activity: Numerous studies have focused on synthesizing benzothiazole derivatives with potent anticancer properties. frontiersin.orgnih.govnih.gov For example, a dichlorophenyl-containing chlorobenzothiazole derivative has shown significant anticancer activity against various cancer cell lines, including non-small cell lung cancer. nih.gov

Antimicrobial and Antifungal Activity: Researchers have synthesized novel derivatives of this compound that exhibit moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against strains like Aspergillus flavus. saspublishers.com

Anticonvulsant Activity: The synthesis of acetamide (B32628) and carbothioamide derivatives of this compound has been explored for their potential as anticonvulsant agents. researchgate.net

Anthelmintic Activity: A series of 2-amino-substituted benzothiazoles have been synthesized and evaluated for their anthelmintic activity. researchgate.net

Anti-inflammatory Activity: As mentioned earlier, certain derivatives exhibit dual anti-inflammatory and anticancer effects. frontiersin.orgnih.gov

These examples underscore the broad therapeutic potential of compounds derived from this compound.

Future Prospects for Multi-targeted Therapies

The ability of this compound derivatives to exhibit multiple pharmacological activities opens up exciting possibilities for the development of multi-targeted therapies. frontiersin.orgnih.gov A single molecule that can simultaneously address different pathological pathways, such as inflammation and cancer cell proliferation, could offer significant advantages over traditional single-target drugs. The development of compounds like 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine , with its dual anticancer and anti-inflammatory properties, exemplifies this potential. frontiersin.orgnih.gov Future research is likely to focus on designing and synthesizing novel derivatives with tailored polypharmacological profiles to treat complex diseases more effectively. The versatility of the this compound scaffold makes it an ideal starting point for such endeavors, promising a new generation of more effective and targeted therapeutic agents.

Q & A

Q. How to analyze conflicting cytotoxicity and therapeutic efficacy data?

- Methodological Answer :

- Perform dose-response curves (e.g., 10–100 µM) to distinguish cytotoxic vs. therapeutic thresholds .

- Use molecular docking simulations to predict binding affinities and correlate with in vitro results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.